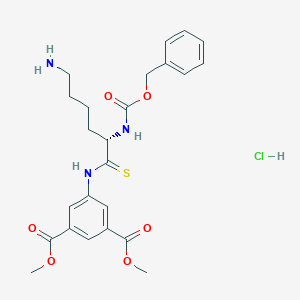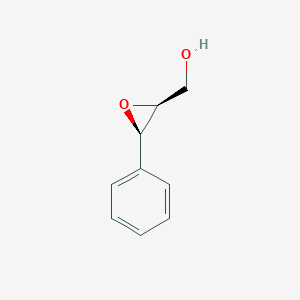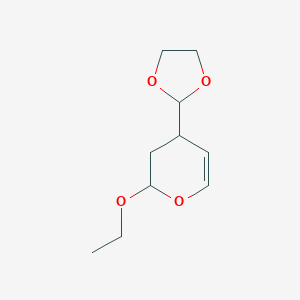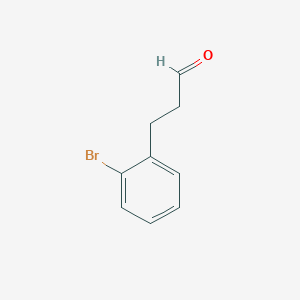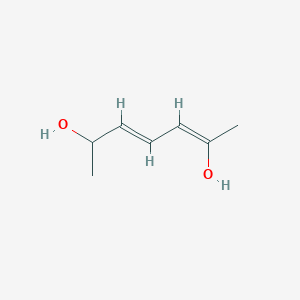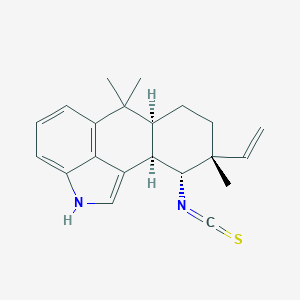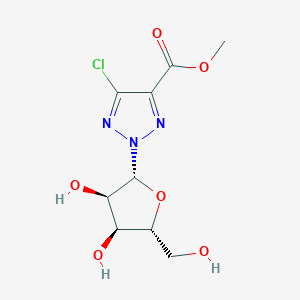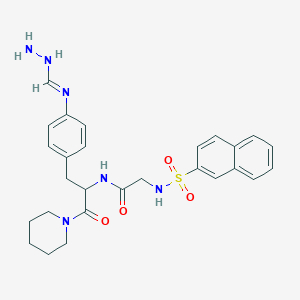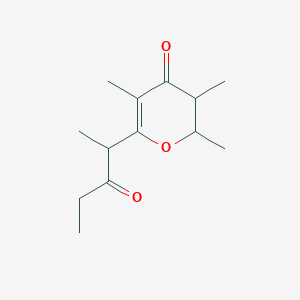![molecular formula C11H9BrS B024983 3-[4-(溴甲基)苯基]噻吩 CAS No. 108912-09-0](/img/structure/B24983.png)
3-[4-(溴甲基)苯基]噻吩
概述
描述
3-[4-(Bromomethyl)phenyl]thiophene is a heterocyclic organic compound with the molecular formula C11H9BrS. It is a derivative of thiophene, a five-membered ring containing sulfur, and features a bromomethyl group attached to a phenyl ring, which is in turn connected to the thiophene ring.
科学研究应用
3-[4-(Bromomethyl)phenyl]thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Chemical Biology: It is employed in the synthesis of probes and ligands for studying biological processes and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Bromomethyl)phenyl]thiophene typically involves the bromination of 4-methylphenylthiophene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 3-[4-(Bromomethyl)phenyl]thiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents and by-products.
化学反应分析
Types of Reactions
3-[4-(Bromomethyl)phenyl]thiophene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or stannanes in the presence of a base (e.g., K2CO3) in solvents like toluene or THF.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Cross-Coupling Reactions: Formation of biaryl or aryl-alkyl derivatives.
作用机制
The mechanism of action of 3-[4-(Bromomethyl)phenyl]thiophene depends on its specific application. In medicinal chemistry, the bromomethyl group can act as an electrophilic site, facilitating the formation of covalent bonds with nucleophilic residues in biological targets. This can lead to the inhibition of enzymes or receptors involved in disease pathways. The thiophene ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)thiophene: Lacks the phenyl ring, making it less bulky and potentially less selective in biological interactions.
4-(Bromomethyl)phenylthiophene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
3-[4-(Bromomethyl)phenyl]thiophene is unique due to the presence of both a bromomethyl group and a phenyl ring attached to the thiophene core. This combination provides a versatile platform for further functionalization and enhances its potential for diverse applications in medicinal chemistry and materials science .
属性
IUPAC Name |
3-[4-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJJVAQFMGIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549019 | |
| Record name | 3-[4-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108912-09-0 | |
| Record name | 3-[4-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(bromomethyl)phenyl]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-[4-(Bromomethyl)phenyl]thiophene in the synthesis of the cationic imidazolium salt described in the research?
A1: 3-[4-(Bromomethyl)phenyl]thiophene serves as a crucial starting material in the multistep synthesis of poly[2,3-dimethyl-1-(4-thien-3-ylbenzyl)-1H-imidazol-3-ium] bis((trifluoromethyl)sulfonyl)imide. Specifically, it reacts with 1,2-dimethylimidazole in a key step. This reaction leads to the formation of a 3-fluorophenylthiophene derivative containing a cationic imidazolium group in the para position of the phenyl ring []. This imidazolium bromide precursor is then subjected to anion exchange with lithium bis[(trifluoromethyl)sulfonyl]imide (LiTFSI) to yield the final bis[(trifluoromethyl)sulfonyl]imide (TFSI) salt [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
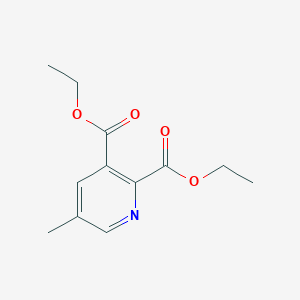
![2-Diethylamino-N-[4-(2-Fluorobenzoyl)-2,5-Dimethylpyrazol-3-Yl]Acetamide Hydrochloride](/img/structure/B24903.png)

